molecular formula C15H8ClF3N2O B5525993 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Cat. No. B5525993
M. Wt: 324.68 g/mol
InChI Key: XMXWNKYLFXBBLH-UHFFFAOYSA-N
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Description

The quinazolinone nucleus is a significant pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone belongs to this class and has been the subject of research due to its potential applications in various fields, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of 4(1H)-quinazolinones involves various strategies, including the reaction of 2-phenylaminobenzamide with acid chlorides under mild conditions, leading to 1-phenyl-4(1H)-quinazolinones with various substituents. This reaction pathway provides a convenient method for synthesizing derivatives with different chemical functionalities (Ozaki et al., 1980). Additionally, one-pot synthesis methods have been developed to efficiently generate 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, highlighting the versatility of synthetic approaches for this compound class (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinone derivatives reveals the influence of substituents on their conformation and packing in the solid state. For instance, polymorph-dependent solid-state fluorescence has been observed, demonstrating the structural diversity and tunable properties of these compounds (Anthony, 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidative dehydrogenation. These reactions are influenced by the nature of the substituents, leading to a wide array of derivatives with diverse chemical properties. The synthesis of novel arylimines containing quinazolinone moieties has demonstrated the compound's versatility in forming structures with significant antifungal and antibacterial activities (Wang et al., 2013).

Physical Properties Analysis

The physical properties of quinazolinones, such as solid-state fluorescence and selective metal-ion-sensor properties, can be tuned by modifying the molecular structure. This adaptability allows for the development of materials with specific functionalities for various applications (Anthony, 2012).

Scientific Research Applications

Synthetic Methodologies

Quinazolinone derivatives, including structures similar to 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, have been synthesized through one-pot synthesis techniques. For instance, a variety of 4(3H)-quinazolinones were synthesized from 2-aminobenzamides and aldehydes, utilizing p-toluenesulfonic acid for cyclization followed by oxidative dehydrogenation mediated by phenyliodine diacetate, highlighting new applications for this dehydrogenative oxidant under mild conditions (Cheng et al., 2013). Furthermore, innovative methods have been explored for the green synthesis of 4(3H)-quinazolinones using propylsulfamic acid functionalized magnetic hydroxyapatite nanoparticles as a highly efficient and magnetically separable Bronsted acid catalyst, showcasing the potential of nanomaterials in facilitating the synthesis of complex quinazolinone derivatives (Dadgar & Kalkhorani, 2015).

Biological Activities

Quinazolinone scaffolds have shown a wide range of biological activities. A study demonstrated the synthesis and analgesic activity of specific quinazolinone derivatives, revealing significant in vitro analgesic activity, thus underscoring the potential of quinazolinone derivatives in developing new analgesic compounds (Osarodion, 2023). Additionally, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, with some exhibiting good antimicrobial activities, indicating the versatility of quinazolinone derivatives as potential antimicrobial agents (Yan et al., 2016).

Material Sciences

Quinazolinones have also found applications in material sciences, such as the development of novel reactive dyes. A study introduced quinazolinone molecules into a conventional reactive dye system, synthesizing novel quinazolinone-based monochloro-s-triazine reactive dyes. These dyes demonstrated moderate to very good light fastness and good to excellent washing and rubbing fastness properties, alongside good antimicrobial activity, showcasing the potential of quinazolinone derivatives in the textile industry (Patel & Patel, 2012). Another fascinating application is in the field of selective metal-ion sensors, where 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its utility in detecting Zn(2+) and Cd(2+) ions at micromolar concentrations (Anthony, 2012).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to handle it with care and use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-6-5-9(7-11(12)15(17,18)19)21-8-20-13-4-2-1-3-10(13)14(21)22/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXWNKYLFXBBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

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